molecular formula C8H10N2O2S B8719337 2-(Methylsulfanylmethyl)-4-nitro-aniline CAS No. 34774-93-1

2-(Methylsulfanylmethyl)-4-nitro-aniline

Cat. No.: B8719337
CAS No.: 34774-93-1
M. Wt: 198.24 g/mol
InChI Key: HCRSXTSGSLECNB-UHFFFAOYSA-N
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Description

2-(Methylsulfanylmethyl)-4-nitro-aniline is an organic compound with the molecular formula C8H10N2O2S It is characterized by the presence of a nitro group (-NO2) and a methylsulfanyl group (-SCH3) attached to an aniline ring

Properties

CAS No.

34774-93-1

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

2-(methylsulfanylmethyl)-4-nitroaniline

InChI

InChI=1S/C8H10N2O2S/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5,9H2,1H3

InChI Key

HCRSXTSGSLECNB-UHFFFAOYSA-N

Canonical SMILES

CSCC1=C(C=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Amino Group Protection and Directed Nitration

A critical step in nitroaniline synthesis involves protecting the amino group to control nitration regioselectivity. For example, acetylation of aniline derivatives using acetic acid or acetic anhydride forms acetanilide, which directs nitration to the para position relative to the acetyl group. In the case of 4-nitroaniline, this method achieves yields exceeding 80% with high purity.

Key Reaction Conditions

  • Acylation : 80–120°C, 1–5 hours, acetic acid in excess (2–4:1 molar ratio to aniline).

  • Nitration : Concentrated nitric acid (65%) at 10–40°C for 3–6 hours.

  • Hydrolysis : Reflux with 35% HCl for 2–3 hours to regenerate the free amine.

Functionalization of the Aromatic Ring

Introducing substituents such as methylsulfanylmethyl groups requires careful planning to avoid side reactions. For instance, alkylation or nucleophilic substitution reactions are commonly employed. In the synthesis of N-methyl-4-nitroaniline, methyl iodide is used to methylate the amine after acetylation. Analogously, introducing a methylsulfanylmethyl group could involve reacting a chloromethyl intermediate with methyl mercaptan (CH₃SH) or its sodium salt.

Proposed Routes for 2-(Methylsulfanylmethyl)-4-nitroaniline

Route 1: Sequential Protection, Nitration, and Alkylation

  • Acylation of 2-(Methylsulfanylmethyl)aniline

    • Protect the amino group via acetylation to form N-acetyl-2-(methylsulfanylmethyl)aniline.

    • Conditions : Acetic acid (3:1 molar ratio), 100°C, 4 hours.

  • Nitration

    • Introduce the nitro group para to the acetyl-protected amine using concentrated HNO₃.

    • Conditions : 30°C, 5 hours, 1.1:1 molar ratio of HNO₃ to substrate.

  • Hydrolysis and Purification

    • Remove the acetyl group via HCl hydrolysis (90°C, 3 hours).

    • Neutralize with NaOH and recrystallize using 80% ethanol.

Hypothetical Yield : 75–85%, based on analogous nitration-acylation protocols.

Route 2: Direct Nitration of 2-(Methylsulfanylmethyl)aniline

This route bypasses protection but risks over-nitration or incorrect regioselectivity. The methylsulfanylmethyl group, being weakly electron-donating, may marginally activate the ring, but the amino group’s strong directing effect typically dominates.

Challenges :

  • Competing nitration at positions 3 and 5 due to the amino group’s ortho/para directing nature.

  • Potential oxidation of the thioether group under strongly acidic nitration conditions.

Mitigation Strategies :

  • Use diluted nitric acid at lower temperatures (0–10°C) to suppress side reactions.

  • Monitor reaction progress via HPLC to isolate the desired isomer.

Comparative Analysis of Methodologies

ParameterRoute 1 (Protection-Nitration)Route 2 (Direct Nitration)
Regioselectivity High (controlled by acetyl group)Moderate (amino group directs)
Yield 75–85%50–60% (estimated)
Purity >98%85–90% (requires chromatography)
Operational Complexity High (multiple steps)Low (single step)

Critical Considerations for Optimization

Solvent and Temperature Effects

  • Nitration Efficiency : Polar aprotic solvents (e.g., acetic acid) enhance nitronium ion (NO₂⁺) stability, improving reaction rates.

  • Thermal Control : Exothermic nitration requires rigorous temperature control (<40°C) to prevent decomposition.

Functional Group Compatibility

  • Thioether Stability : The methylsulfanylmethyl group may oxidize to sulfoxide or sulfone under harsh conditions. Sub-stoichiometric HNO₃ and shorter reaction times mitigate this.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (80% ethanol) effectively remove byproducts like 2-nitro isomers.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves closely eluting impurities.

Alternative Approaches and Emerging Techniques

Catalytic Nitration

Recent advances in heterogeneous catalysis (e.g., zeolites) enable milder nitration conditions, potentially preserving sensitive functional groups. For example, Cu-loaded ZSM-5 catalysts achieve 90% nitro selectivity at 60°C.

Photochemical Activation

UV-light-mediated nitration using tert-butyl nitrite (TBN) and acetic acid offers regioselective nitration without strong acids, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanylmethyl)-4-nitro-aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like iron powder (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Iron powder (Fe), hydrochloric acid (HCl), catalytic hydrogenation

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of 2-[(methylsulfanyl)methyl]-4-phenylenediamine

    Substitution: Formation of substituted aniline derivatives

Scientific Research Applications

2-(Methylsulfanylmethyl)-4-nitro-aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanylmethyl)-4-nitro-aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfanyl-1,4-dihydropyrimidine
  • 4-Methyl-2-nitroaniline
  • 2-Methoxy-4-nitroaniline

Uniqueness

2-(Methylsulfanylmethyl)-4-nitro-aniline is unique due to the presence of both a nitro group and a methylsulfanyl group on the aniline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The methylsulfanyl group enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes .

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